7-Thioxoazepan-2-one
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Overview
Description
7-Thioxoazepan-2-one is a heterocyclic compound with a seven-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thioxoazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Thioxoazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Thioxoazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 7-Thioxoazepan-2-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress in biological systems .
Comparison with Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen atoms but have a five-membered ring structure.
Thiazolidines: Similar to thiazoles but with a saturated five-membered ring.
Azepines: Seven-membered heterocycles with nitrogen but without sulfur
Uniqueness of 7-Thioxoazepan-2-one: The presence of both sulfur and nitrogen in a seven-membered ring gives this compound unique chemical properties, such as enhanced stability and reactivity compared to its five-membered counterparts. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic properties .
Properties
IUPAC Name |
7-sulfanylideneazepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c8-5-3-1-2-4-6(9)7-5/h1-4H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZJMCQHZFCDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=S)NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493073 |
Source
|
Record name | 7-Sulfanylideneazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62609-10-3 |
Source
|
Record name | 7-Sulfanylideneazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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